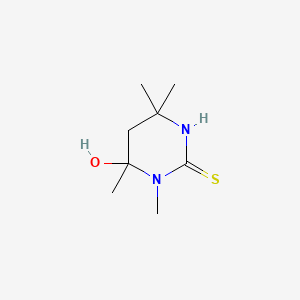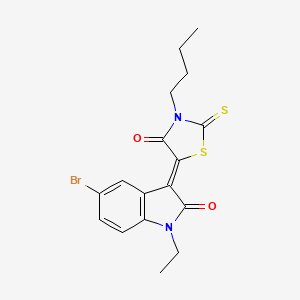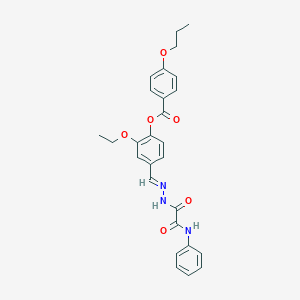
N-(4-Ethylphenyl)-2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Ethylphenyl)-2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure characterized by the presence of an ethylphenyl group, a fluorobenzylidene moiety, and a hydrazino group attached to an oxoacetamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoacetamide typically involves a multi-step process. One common method starts with the reaction of 4-ethylphenylhydrazine with 3-fluorobenzaldehyde to form the corresponding hydrazone. This intermediate is then reacted with ethyl oxalyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further optimizes the production process.
化学反应分析
Types of Reactions
N-(4-Ethylphenyl)-2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazino derivatives.
科学研究应用
N-(4-Ethylphenyl)-2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-Ethylphenyl)-2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(4-Methylphenyl)-2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoacetamide
- N-(4-Ethylphenyl)-2-(2-(4-fluorobenzylidene)hydrazino)-2-oxoacetamide
- N-(4-Ethylphenyl)-2-(2-(3-chlorobenzylidene)hydrazino)-2-oxoacetamide
Uniqueness
N-(4-Ethylphenyl)-2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoacetamide stands out due to the presence of the 3-fluorobenzylidene moiety, which imparts unique chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound for various research applications.
属性
CAS 编号 |
769142-06-5 |
|---|---|
分子式 |
C17H16FN3O2 |
分子量 |
313.33 g/mol |
IUPAC 名称 |
N-(4-ethylphenyl)-N'-[(E)-(3-fluorophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H16FN3O2/c1-2-12-6-8-15(9-7-12)20-16(22)17(23)21-19-11-13-4-3-5-14(18)10-13/h3-11H,2H2,1H3,(H,20,22)(H,21,23)/b19-11+ |
InChI 键 |
FIUNXRRQWBHLSD-YBFXNURJSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)F |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B15083064.png)


![2-(benzylsulfanyl)-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15083085.png)
![2-((3,4-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15083090.png)
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15083096.png)
![methyl 2-{3-(4-butoxybenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15083108.png)




![[3-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B15083154.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B15083156.png)
